3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine
Description
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-17-7-4-5-8-18(17)19-11-12-22(26-25-19)27-13-15-28(16-14-27)24(29)23-20(30-2)9-6-10-21(23)31-3/h4-12H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDDVFLIPMVXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that structurally similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities. They act as antagonists for dopamine and serotonin receptors and are used as antipsychotic drug substances.
Mode of Action
Similar compounds with piperazine moieties have been found to interact with dopamine and serotonin receptors, acting as antagonists. This suggests that “3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine” might interact with its targets in a similar manner, potentially leading to changes in neurotransmitter activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from broader chemical principles and structural analogs:
Piperazine-Containing Analogs
Piperazine derivatives are common in pharmaceuticals due to their ability to enhance solubility and modulate receptor interactions. For example:
- 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT) : This compound, synthesized by Yang et al. (1999), shares a triazene group but differs significantly in backbone structure. BTNPT exhibits strong chromogenic properties for cadmium detection, with a molar absorptivity of 2.52×10⁵ L·mol⁻¹·cm⁻¹ at 530 nm . In contrast, the pyridazine derivative lacks reported chromogenic activity, suggesting divergent applications.
| Property | 3-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine | BTNPT |
|---|---|---|
| Core Structure | Pyridazine with piperazine and benzoyl groups | Benzothiazole-triazene |
| Functional Groups | Dimethoxybenzoyl, methylphenyl | Nitrophenyl, benzothiazole |
| Key Application | Not specified (potential medicinal use) | Cadmium detection |
| Molar Absorptivity | N/A | 2.52×10⁵ L·mol⁻¹·cm⁻¹ |
Pyridazine Derivatives
Pyridazine-based compounds often exhibit biological activity, such as kinase inhibition or antimicrobial effects. For instance:
- 6-Phenylpyridazine derivatives : These analogs typically show higher polarity (logP ~2.0) due to the absence of lipophilic substituents like the 2-methylphenyl group. The addition of the dimethoxybenzoyl-piperazine moiety in the target compound likely enhances its membrane permeability but may reduce aqueous solubility.
Research Limitations and Gaps
Similarly, BTNPT belongs to a distinct chemical class, limiting its relevance to structural or functional comparisons.
Preparation Methods
Halogenated Pyridazine Intermediate
The synthesis begins with 3,6-dichloropyridazine, which undergoes selective amination at the 3-position using aqueous ammonia under high-temperature conditions (130°C, 12–24 hours). This yields 3-amino-6-chloropyridazine, a critical intermediate for subsequent functionalization. The chlorine at the 6-position serves as a leaving group, enabling nucleophilic substitution with 2-methylphenyl groups.
Reaction Conditions :
Introduction of 2-Methylphenyl Group
The 6-chloro substituent is replaced via a Suzuki-Miyaura coupling reaction using 2-methylphenylboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a dioxane/water solvent system facilitate this transformation.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 8 hours |
| Yield | 85% |
Piperazine Coupling
Nucleophilic Aromatic Substitution
The 3-amino group on the pyridazine ring reacts with piperazine under nucleophilic aromatic substitution (SNAr) conditions. This step requires activation of the pyridazine ring via electron-withdrawing groups (e.g., nitro or cyano), though the inherent electron deficiency of pyridazine often suffices.
Procedure :
Alternative Coupling Methods
Patent data reveals that peptide coupling reagents such as HATU or EDCI can enhance yields by activating the pyridazine’s amino group for piperazine conjugation. For example:
-
Reagent : HATU (1.2 equiv), DIPEA (3 equiv)
-
Solvent : DMF
-
Temperature : Room temperature
Benzoylation of Piperazine
Acylation with 2,6-Dimethoxybenzoyl Chloride
The final step involves reacting the piperazine nitrogen with 2,6-dimethoxybenzoyl chloride. This reaction proceeds via a Schotten-Baumann protocol, utilizing aqueous sodium bicarbonate to scavenge HCl byproducts.
Optimized Conditions :
| Component | Specification |
|---|---|
| Acylating Agent | 2,6-Dimethoxybenzoyl chloride (1.1 equiv) |
| Base | NaHCO₃ (3 equiv) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 0°C → Room temperature |
| Time | 4 hours |
| Yield | 90% |
Comparative Analysis of Coupling Reagents
Alternative methods employing EDCI/HOBt or TBTU show marginally lower yields (80–85%) but faster reaction times (2 hours).
| Reagent System | Yield (%) | Time (h) |
|---|---|---|
| EDCI/HOBt | 82 | 2 |
| TBTU/DIPEA | 85 | 2 |
| Schotten-Baumann | 90 | 4 |
Challenges and Mitigation Strategies
Q & A
Q. Methodology :
- Perform comparative SAR studies using in vitro assays (e.g., enzyme inhibition IC) and molecular dynamics simulations to map steric/electronic interactions .
Basic: What biological targets are plausible for this compound based on structural analogs?
Similar pyridazine-piperazine hybrids exhibit activity against:
- Neurotransmitter receptors : Dopamine D/D and serotonin 5-HT receptors due to piperazine’s flexibility and hydrogen-bonding capacity .
- Enzymes : Kinases (e.g., EGFR) and viral proteases, where the pyridazine core acts as a hinge-binding motif .
Validation : Preliminary screening via radioligand binding assays or fluorescence-based enzymatic assays .
Advanced: How can researchers design experiments to elucidate the mechanism of action?
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins from cell lysates .
- Cryo-EM/X-ray crystallography : Resolve ligand-target complexes (e.g., with purified kinases) to identify binding pockets .
- Transcriptomics : Profile gene expression changes in treated cell lines to map downstream pathways .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
- Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or liposomes to enhance aqueous dispersion .
- Pro-drug design : Introduce phosphate or acetyl groups to improve hydrophilicity, later cleaved in vivo .
- pH adjustment : Buffer solutions (pH 6.5–7.4) stabilize the compound in physiological conditions .
Basic: How does the 2,6-dimethoxybenzoyl group influence physicochemical properties?
- Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted benzoyl, enhancing blood-brain barrier penetration .
- Metabolic stability : Methoxy groups resist oxidative degradation by CYP450 enzymes, prolonging half-life .
Advanced: How can structural contradictions in crystallographic vs. solution-phase data be addressed?
- Multi-conformational analysis : Compare X-ray structures (rigid lattice) with NMR NOE data (solution dynamics) to identify flexible regions (e.g., piperazine ring puckering) .
- DFT-based conformational sampling : Calculate energy minima for rotatable bonds (e.g., benzoyl-piperazine linkage) to reconcile discrepancies .
Basic: What are the stability profiles of this compound under storage conditions?
- Thermal stability : Decomposition >150°C (TGA data). Store at −20°C under argon .
- Photostability : Protect from UV light due to pyridazine’s photosensitivity; amber vials recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
